

# physicochemical properties of 2,6-Dichloro-3-phenylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,6-Dichloro-3-phenylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of the compound **2,6-Dichloro-3-phenylpyridine**. Due to the specific nature of this molecule, some experimental data is not readily available in published literature; in such cases, computationally predicted data is provided. This guide also details relevant experimental protocols for its synthesis and the determination of key physicochemical parameters.

## Core Physicochemical Properties

**2,6-Dichloro-3-phenylpyridine** is a halogenated aromatic heterocyclic compound. Its structure, featuring a phenyl group on a dichlorinated pyridine ring, dictates its physicochemical characteristics, influencing its solubility, lipophilicity, and potential for intermolecular interactions.

## Data Presentation

The following table summarizes the available quantitative data for **2,6-Dichloro-3-phenylpyridine**.

Property	Value	Source
CAS Number	18700-11-3	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> Cl <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	224.09 g/mol	<a href="#">[1]</a>
Predicted logP	4.0554	<a href="#">[1]</a>
Predicted XlogP	4.4	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
Purity (Typical)	≥98%	<a href="#">[1]</a>
Storage Temperature	4°C	<a href="#">[1]</a>

Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa for **2,6-Dichloro-3-phenylpyridine** are not available in the reviewed literature. The provided logP values are computationally predicted.

## Experimental Protocols

Detailed methodologies for the synthesis of **2,6-Dichloro-3-phenylpyridine** and for the experimental determination of key physicochemical properties are outlined below.

### Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **2,6-Dichloro-3-phenylpyridine** can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dichloropyridine and a phenylboronic acid.[\[3\]](#)[\[4\]](#) This method is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds due to its tolerance of various functional groups.[\[5\]](#)

## Materials:

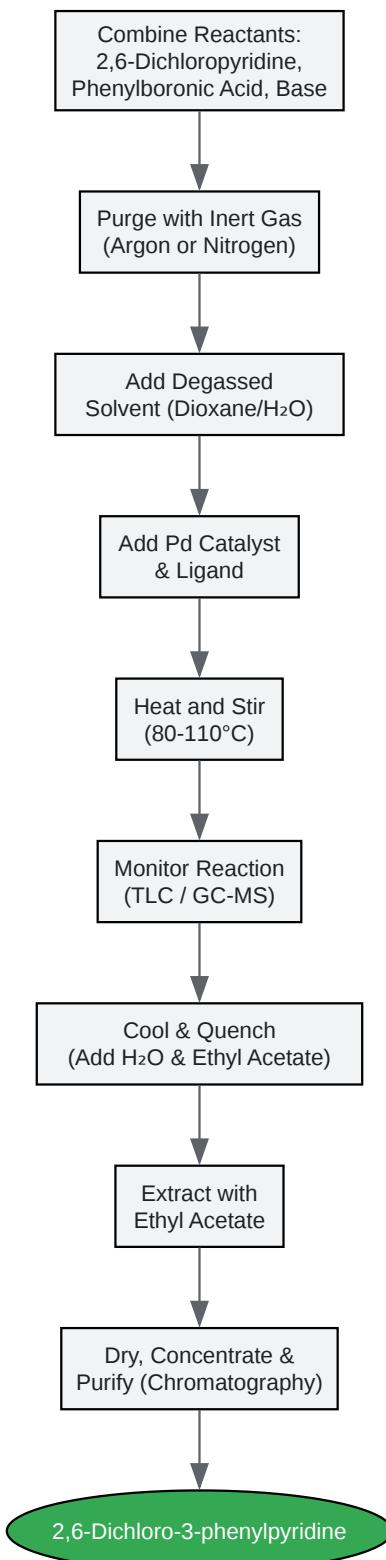
- 2,6-Dichloropyridine
- Phenylboronic acid (1.2 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (e.g., 1-3 mol%)
- Phosphine Ligand (e.g.,  $\text{Ad}_2\text{P}^n\text{Bu}$ , XPhos, SPhos) (e.g., 3-6 mol%)[3][6]
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{LiO}^t\text{Bu}$ ) (2.0 equivalents)[6]
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[6]
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

## Procedure:

- Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine, phenylboronic acid, and the base.
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can degrade the catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand to the reaction mixture.
- Reaction: Heat the mixture to the optimal temperature (typically 80-110°C) and stir vigorously until the starting material is consumed, as monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield pure **2,6-Dichloro-3-phenylpyridine**.



Workflow for Suzuki-Miyaura Synthesis

[Click to download full resolution via product page](#)

A typical workflow for Suzuki-Miyaura synthesis.

## Melting Point Determination Protocol

The melting point of a solid organic compound is a key physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

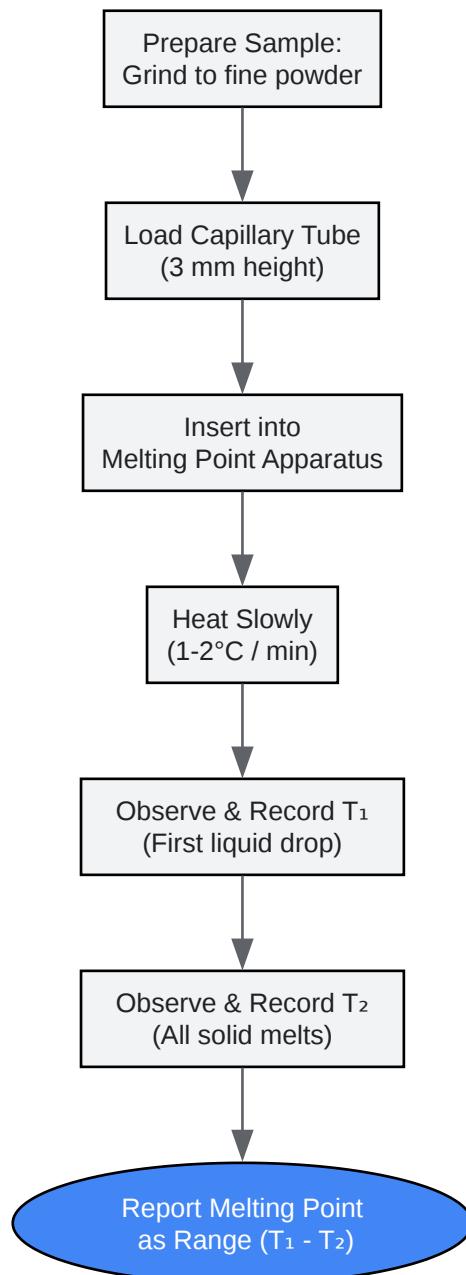
### Materials:

- Purified **2,6-Dichloro-3-phenylpyridine**
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

### Procedure:

- Sample Preparation: Place a small amount of the dry, purified compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.
- Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. A sample height of about 3 mm is sufficient.
- Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Final Reading: Continue observing and record the temperature at which the last solid crystal melts completely (the end of the melting range).
- Reporting: The melting point is reported as the range between these two temperatures.



Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Capillary method for melting point determination.

## logP Determination: Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its experimental determination.

### Materials:

- Purified **2,6-Dichloro-3-phenylpyridine**
- n-Octanol (HPLC grade, pre-saturated with water)
- Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

### Procedure:

- Phase Saturation: Prepare the two immiscible phases by mutually saturating n-octanol with water (or buffer) and water (or buffer) with n-octanol. This is achieved by vigorously mixing them for an extended period and then allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
- Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Add a small aliquot of the compound's stock solution.
- Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases, breaking any emulsions that may have formed.
- Concentration Analysis: Carefully take an aliquot from each phase (the n-octanol and the aqueous layer). Determine the concentration of the compound in each aliquot using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
  - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
  - $\log P = \log_{10}(P)$

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2,6-dichloro-3-phenylpyridine (C<sub>11</sub>H<sub>7</sub>Cl<sub>2</sub>N) [pubchemlite.lcsb.uni.lu]
- 3. books.rsc.org [books.rsc.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2,6-Dichloro-3-phenylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189514#physicochemical-properties-of-2-6-dichloro-3-phenylpyridine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)